molecular formula C8H7IO B1499992 7-Iodo-2,3-dihydrobenzo[b]furan CAS No. 264617-03-0

7-Iodo-2,3-dihydrobenzo[b]furan

Cat. No. B1499992
CAS RN: 264617-03-0
M. Wt: 246.04 g/mol
InChI Key: IASDAJCCAFGOCE-UHFFFAOYSA-N
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Description

7-Iodo-2,3-dihydrobenzo[b]furan is a chemical compound with the molecular formula C8H7IO . It has a molecular weight of 246.047 g/mol .


Molecular Structure Analysis

The molecular structure of 7-Iodo-2,3-dihydrobenzo[b]furan consists of a benzofuran backbone with an iodine atom attached at the 7th position . The IUPAC name for this compound is 7-iodo-2,3-dihydro-1-benzofuran .


Physical And Chemical Properties Analysis

7-Iodo-2,3-dihydrobenzo[b]furan is a solid compound . It has a molecular weight of 246.047 g/mol and its molecular formula is C8H7IO .

Scientific Research Applications

Synthesis of 3-Iodobenzo[b]furans

A broad spectrum of 3-iodobenzo[b]furans can be efficiently synthesized via the iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes using a combination of I(coll)2PF6-BF3 x OEt2. This method allows for the preparation of aryl-, vinylic-, and alkyl-substituted alkynes in good to excellent yields, showcasing the versatility and efficiency of this approach in constructing iodobenzo[b]furan structures (Okitsu et al., 2008).

Synthesis of Multi-Substituted Benzo[b]furans

The palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones has been demonstrated to form multi-substituted furans efficiently. This process initiates at the least sterically hindered position on the triiodoarene, resulting in a highly chemoselective transformation that is tolerant to a wide range of functional groups. Such synthesis paves the way for accessing 7-iodobenzo[b]furans, valuable precursors for further chemical transformations (Al‐Zoubi et al., 2021).

Development of Benzo[b]furan-based Organic Semiconductors

Novel multifunctional anthracene derivatives coupled with dibenzo[b,d]furan units have been synthesized for application in organic thin-film transistor (OTFT) devices. The incorporation of dibenzo[b,d]furan units enhances carrier transport ability, thermal stability, and fluorescence, demonstrating the potential of benzo[b]furan derivatives in organic electronics (Zhao et al., 2017).

Copper(II)-Catalyzed Synthesis of Benzo[b]furans

A copper(II)-catalyzed coupling method enables the synthesis of 2-arylbenzo[b]furans through a domino process involving intermolecular C–C bond formation followed by intramolecular C–O bond forming cyclization. This cost-effective method excludes the need for expensive palladium catalysts or phosphine ligands, showcasing a versatile approach to benzo[b]furan synthesis (Jaseer et al., 2010).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed or inhaled .

properties

IUPAC Name

7-iodo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASDAJCCAFGOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652772
Record name 7-Iodo-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-2,3-dihydrobenzo[b]furan

CAS RN

264617-03-0
Record name 2,3-Dihydro-7-iodobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264617-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodo-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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